molecular formula C10H12O2 B15313773 4-(4-Hydroxyphenyl)butanal

4-(4-Hydroxyphenyl)butanal

Cat. No.: B15313773
M. Wt: 164.20 g/mol
InChI Key: YQBZVDHUSBTCJH-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)butanal, also known as raspberry ketone, is an organic compound with the molecular formula C10H12O2. It is a naturally occurring phenolic compound found in various fruits, including raspberries, blackberries, and cranberries. This compound is widely used in the food and fragrance industry due to its pleasant fruity aroma. Additionally, it has gained attention for its potential health benefits, particularly in weight management and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Hydroxyphenyl)butanal can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between p-hydroxybenzaldehyde and acetone. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay. The Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one is carried out under constant stirring at elevated temperatures and pressures. This method offers high selectivity and conversion rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxyphenyl)butanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)butanal involves its interaction with various molecular targets and pathways. It has been shown to inhibit key digestive enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals forces. This inhibition helps regulate carbohydrate hydrolysis and glucose absorption, contributing to its potential anti-obesity effects .

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)butanal is often compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-(4-hydroxyphenyl)butanal

InChI

InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2

InChI Key

YQBZVDHUSBTCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC=O)O

Origin of Product

United States

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